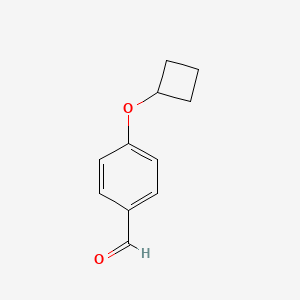
4-Cyclobutyloxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutyloxybenzaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of benzaldehyde, where the hydrogen atom on the benzene ring is replaced by a cyclobutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyloxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclobutyloxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: 4-Cyclobutoxybenzoic acid.
Reduction: 4-Cyclobutoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound. Its derivatives may exhibit interesting biological activities.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Cyclobutyloxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, while the cyclobutoxy group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
4-Butoxybenzaldehyde: Similar in structure but with a butoxy group instead of a cyclobutoxy group.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a cyclobutoxy group.
4-Ethoxybenzaldehyde: Contains an ethoxy group instead of a cyclobutoxy group.
Uniqueness: 4-Cyclobutyloxybenzaldehyde is unique due to the presence of the cyclobutoxy group, which imparts different steric and electronic properties compared to other alkoxybenzaldehydes
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4-cyclobutyloxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-8,10H,1-3H2 |
InChI-Schlüssel |
PEBWIVDNHPESAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













